Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate
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Overview
Description
Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is a useful research compound. Its molecular formula is C13H11F3NO5PS and its molecular weight is 381.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis : Diphenyl sulfoxide and triflic anhydride have been used to mediate a stereoselective oxidation reaction in organic synthesis. This offers a novel strategy for the stereoselective synthesis of sulfoxides under thermodynamic control (Fascione et al., 2012).
Synthesis of Trifluoromethylated Compounds : A practical method for preparing (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate has been developed. This compound can be used to produce trifluoromethylated cyclopropane derivatives and trifluoromethylated aminothi (Kasai et al., 2012).
Phosphoramidate Derivatives in Antiviral and Antimicrobial Research : Novel diphenyl N-substituted carbamimidoyl phosphoramidate derivatives have shown good antiviral and antimicrobial activities against Tobacco mosaic virus and various bacteria and fungi (Subramanyam et al., 2013).
Synthesis of Fluoropolymers : Novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units exhibit excellent solubility in conventional solvents and good thermal stability with a decomposition temperature of about 500°C (Huang et al., 2005).
Synthesis of Phosphoramidate Monoesters : A new synthetic protocol for 5'-(N-aryl)phosphoramidate monoesters, which show potential as anti-HIV drugs with superior therapeutic indices compared to reference drugs like AZT, has been developed (Romanowska et al., 2011).
Phosphoramidate in Thermal Decomposition : The thermal decomposition of diphenyl phosphoramidate leads to polyphosphates, with weight loss due to ammonia and phenol liberation and the production of insoluble polyphosphates (Shimasaki et al., 1990).
Neurological Effects : Neonatal exposure to PFOS and PFOA in mice, chemicals related to the phosphoramidate class, results in changes in proteins important for neuronal growth and synaptogenesis, potentially contributing to behavioral defects in adult animals (Johansson et al., 2009).
Properties
IUPAC Name |
N-diphenoxyphosphoryl-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQXZJVYZSIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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